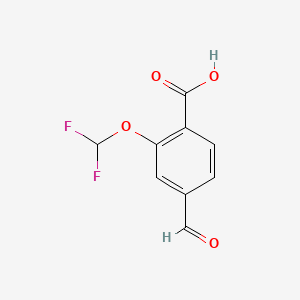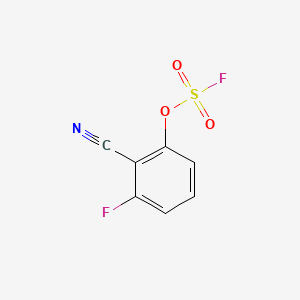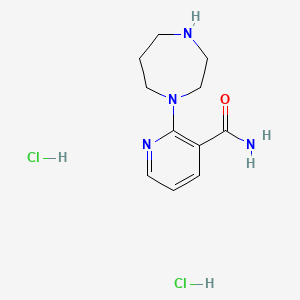
4-(5-bromofuran-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromofuran-2-yl)-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings The presence of a bromine atom on the furan ring makes it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromofuran-2-yl)-1H-imidazole typically involves the bromination of furan followed by the formation of the imidazole ring. One common method is the bromination of furan-2-carboxylic acid, followed by cyclization with an appropriate amine to form the imidazole ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromofuran-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids or stannanes.
Major Products Formed
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Coupling: Formation of biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
4-(5-Bromofuran-2-yl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Material Science: It is used in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 4-(5-bromofuran-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding . The compound may also interfere with cellular pathways by modulating the activity of transcription factors or signaling proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Bromofuran-2-yl)pyrimidine
- 4-(5-Bromofuran-2-yl)morpholine
- 2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Uniqueness
4-(5-Bromofuran-2-yl)-1H-imidazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. The presence of both furan and imidazole rings allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
5-(5-bromofuran-2-yl)-1H-imidazole |
InChI |
InChI=1S/C7H5BrN2O/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H,(H,9,10) |
Clé InChI |
XRPAFLYQGCQEFE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Br)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)









![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)

